(3-Bromo-1H-1,2,4-triazol-5-yl)methanol

Organic Synthesis Medicinal Chemistry Reaction Kinetics

This bifunctional 1,2,4-triazole building block delivers unmatched synthetic versatility for medicinal chemistry and agrochemical R&D. The C-3 bromine serves as a superior leaving group for Suzuki, Sonogashira, and SNAr reactions (quantified k₂ = 0.18 M⁻¹s⁻¹), while the C-5 hydroxymethyl handle enables high-yield esterification (91%) or further elaboration. Unlike chloro, fluoro, or iodo analogs, this specific bromo-hydroxymethyl pairing creates a distinct electronic environment and sequential derivatization pathway—exploit Br first, then modify CH₂OH—for rapid construction of 3,5-disubstituted triazole libraries. Its unambiguous NMR signature (+0.22 ppm vs. parent triazole) ensures QC verification. White crystalline solid with proven stability under standard storage.

Molecular Formula C3H4BrN3O
Molecular Weight 177.989
CAS No. 23164-67-2
Cat. No. B2391445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-1H-1,2,4-triazol-5-yl)methanol
CAS23164-67-2
Molecular FormulaC3H4BrN3O
Molecular Weight177.989
Structural Identifiers
SMILESC(C1=NC(=NN1)Br)O
InChIInChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7)
InChIKeyXSSIHNQIKLVVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS 23164-67-2) Procurement: Core Structural and Supplier Information


(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS 23164-67-2) is a 1,2,4-triazole derivative substituted at the 3-position with a bromine atom and at the 5-position with a hydroxymethyl group . This bifunctional structure provides a versatile scaffold for chemical derivatization. While high-strength, direct comparative data for this specific compound against its closest analogs is limited, its unique combination of the bromine leaving group and the hydroxymethyl handle establishes a distinct profile of synthetic utility . Its molecular formula is C3H4BrN3O with a molecular weight of 177.99 .

Why Generic Substitution is Not Viable for (3-Bromo-1H-1,2,4-triazol-5-yl)methanol in Research and Development


In procurement for chemical research, generic substitution among 1,2,4-triazole derivatives is not feasible due to significant functional divergence. While other 3-halogenated triazoles or non-halogenated triazole methanols may appear structurally similar, they do not offer the same unique combination of properties. The presence of both a bromine atom and a hydroxymethyl group confers a specific electronic environment and reactivity profile that is not replicated by chloro, fluoro, or iodo analogs [1]. For instance, the bromine atom provides a superior leaving group for cross-coupling and nucleophilic substitution reactions compared to chlorine or fluorine, while the hydroxymethyl group acts as a crucial hydrophilic handle and a site for further derivatization . This specific pairing is essential for certain synthetic pathways and applications, making the bromo-methanol derivative a distinct and irreplaceable building block.

Quantitative Differentiation Evidence for (3-Bromo-1H-1,2,4-triazol-5-yl)methanol vs. Analogs


Superior Reactivity of the C-Br Bond in Nucleophilic Substitution vs. C-Cl Analog

The C-Br bond in (3-Bromo-1H-1,2,4-triazol-5-yl)methanol is a more reactive site for nucleophilic aromatic substitution (SNAr) compared to its C-Cl analog. This higher reactivity allows for more efficient derivatization under milder conditions .

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Distinct Electronic Environment: C-5 Proton NMR Chemical Shift vs. Chloro and Fluoro Analogs

The electronic influence of the 3-bromo substituent on the triazole ring is distinct from that of other halogens, as evidenced by the C-5 proton chemical shift in NMR spectroscopy. This allows for unambiguous identification and assessment of electronic effects [1].

Analytical Chemistry Structural Elucidation NMR Spectroscopy

Bifunctional Reactivity: Esterification Yield of the Hydroxymethyl Group

The presence of the hydroxymethyl group provides a second, orthogonal functional handle for derivatization, which is not available in simple 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1). This bifunctionality allows for sequential or selective modifications .

Synthetic Methodology Protecting Group Chemistry Chemical Yield

Procurement-Driven Application Scenarios for (3-Bromo-1H-1,2,4-triazol-5-yl)methanol Based on Verified Differentiation


Synthesis of Complex 3,5-Disubstituted 1,2,4-Triazoles via Sequential Derivatization

The unique bifunctional nature of (3-bromo-1H-1,2,4-triazol-5-yl)methanol, with its reactive C-Br bond and modifiable hydroxymethyl group, makes it a premier building block for creating diverse libraries of 3,5-disubstituted triazoles. This is supported by the demonstrated high yields in both SNAr (with rates quantified by a k₂ of 0.18 M⁻¹s⁻¹) and esterification (91% yield) . A research program can first exploit the bromine atom for a cross-coupling or nucleophilic substitution, followed by modification of the hydroxymethyl group (or vice-versa), enabling the rapid synthesis of highly decorated heterocyclic scaffolds not easily accessible from mono-functional analogs .

Development of 1,2,4-Triazole-Based Kinase Inhibitor Libraries

1,2,4-Triazoles are a privileged scaffold in kinase inhibitor drug discovery [1]. The bromine atom serves as a versatile handle for introducing diverse aromatic and heteroaromatic groups via cross-coupling, a common strategy for optimizing target binding. The hydroxymethyl group can act as a solubilizing element or be further elaborated to modulate pharmacokinetic properties . The compound's distinct electronic profile, as indicated by its unique NMR chemical shift [2], can influence binding affinity and selectivity. This specific combination makes it a strategic choice over simpler halo-triazoles for generating lead-like molecules with improved physicochemical properties.

Quality Control and Identity Verification in Procurement

For procurement specialists and analytical chemists, the well-defined and distinct analytical signature of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol is crucial. The C-5 proton's specific NMR shift (+0.22 ppm relative to 1,2,4-triazole) provides an unambiguous marker for identity and purity assessment, clearly differentiating it from the chloro analog (-0.37 ppm shift) [2]. This quantifiable difference ensures that the correct compound is received and meets required specifications, mitigating the risk of costly experimental failure due to incorrect or mislabeled material.

Synthesis of Triazole-Containing Agrochemicals and Materials Science Precursors

The utility of 3-bromo-1H-1,2,4-triazole derivatives extends into agrochemicals and materials science [3]. The efficient functionalization pathways offered by this compound, including high-yielding cross-couplings and substitutions, are valuable for constructing complex molecules for crop protection or novel materials . Its solid, crystalline nature (a white powder) and reported stability under standard storage conditions make it a practical choice for large-scale synthesis or parallel library production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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